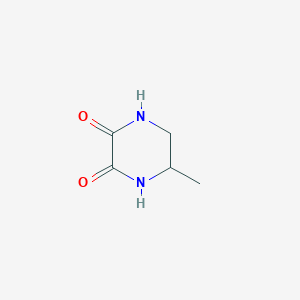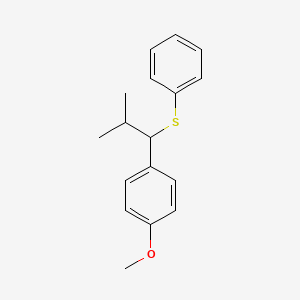
p-(2-Methyl-1-(phenylthio)propyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(2-Methyl-1-(phenylthio)propyl)anisole is an organic compound that belongs to the class of anisoles. Anisoles are aromatic ethers characterized by a methoxy group attached to a benzene ring. This particular compound features a phenylthio group and a methyl group attached to the propyl chain, making it a unique derivative of anisole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Methyl-1-(phenylthio)propyl)anisole typically involves the reaction of anisole with appropriate reagents to introduce the phenylthio and methyl groups. One common method is the Friedel-Crafts alkylation reaction, where anisole reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of anisole with dimethyl sulfate and sodium phenolate to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
p-(2-Methyl-1-(phenylthio)propyl)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
p-(2-Methyl-1-(phenylthio)propyl)anisole has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of p-(2-Methyl-1-(phenylthio)propyl)anisole involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole: The parent compound with a methoxy group attached to a benzene ring.
Phenylthioanisole: Similar structure but without the methyl group on the propyl chain.
Methylphenylthioanisole: Similar structure but with different positioning of the methyl group.
Uniqueness
p-(2-Methyl-1-(phenylthio)propyl)anisole is unique due to the specific arrangement of the phenylthio and methyl groups on the propyl chain. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
60702-16-1 |
|---|---|
Molekularformel |
C17H20OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methyl-1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-13(2)17(19-16-7-5-4-6-8-16)14-9-11-15(18-3)12-10-14/h4-13,17H,1-3H3 |
InChI-Schlüssel |
UUFLSEWXDKQEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



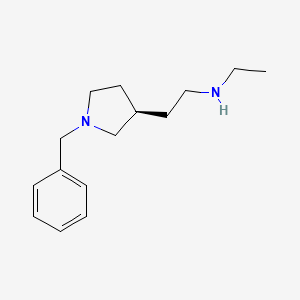
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
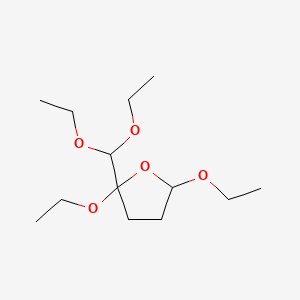
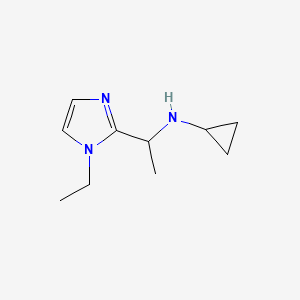
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)

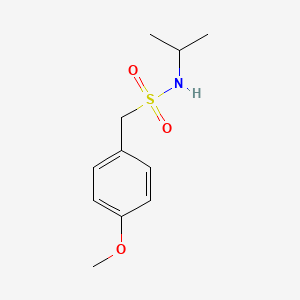
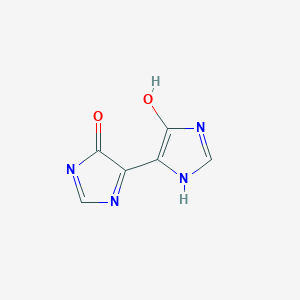
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)

